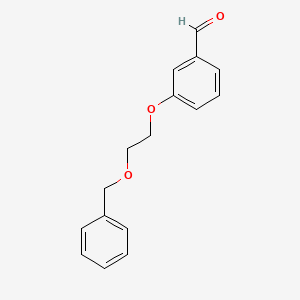

3-(2-(Benzyloxy)ethoxy)benzaldehyde

Description

Contextual Significance in Modern Synthetic Chemistry

The significance of 3-(2-(Benzyloxy)ethoxy)benzaldehyde in modern synthetic chemistry stems from the versatile reactivity of its constituent functional groups. The aldehyde group is a cornerstone of C-C bond formation, participating in reactions like aldol (B89426) condensations, Wittig reactions, and Grignard additions. wikipedia.org This allows for the elaboration of the carbon skeleton, building more complex molecular architectures.

The trifunctional nature of this compound—possessing an aldehyde for further transformation, a cleavable benzyl (B1604629) ether, and an aromatic ring amenable to electrophilic substitution—positions it as a versatile building block. It can be envisioned as a precursor for the synthesis of complex target molecules, including potential pharmaceutical agents and functional materials. wisdomlib.orgnih.gov

Historical Development and Relevance of Related Benzyl Ether and Alkoxybenzaldehyde Scaffolds

The historical development of the structural motifs within this compound underscores their fundamental importance in organic chemistry. Benzaldehyde (B42025) itself was first isolated in 1803, and its synthesis was achieved in 1832 by Wöhler and Liebig, a landmark event that contributed to the foundation of structural organic chemistry. wikipedia.orgbritannica.com Over the years, the chemistry of benzaldehyde and its derivatives has been extensively explored, leading to a vast array of synthetic transformations. ncert.nic.in

The use of benzyl ethers as protecting groups became prominent in the mid-20th century, particularly in carbohydrate and peptide chemistry, where selective protection of multiple hydroxyl or amino groups is often required. libretexts.orgnumberanalytics.com The Williamson ether synthesis, a long-established method, remains a common approach for the preparation of benzyl ethers. organic-chemistry.org

Alkoxybenzaldehydes, as a class, are important intermediates in the synthesis of dyes, perfumes, and pharmaceuticals. orientjchem.orggoogle.com The introduction of an alkoxy group can modulate the electronic properties of the aromatic ring and the reactivity of the aldehyde. The development of synthetic methods to prepare substituted alkoxybenzaldehydes has been a continuous area of research, with various strategies employed to achieve specific substitution patterns. google.comrsc.org

Overview of Research Trajectories for this compound

While specific research on this compound is not extensively documented in mainstream literature, its potential research trajectories can be inferred from the known applications of its structural components.

One promising area is its use as a precursor in medicinal chemistry. The benzaldehyde and alkoxybenzene moieties are present in numerous biologically active compounds. nih.gov This molecule could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.

Another potential research direction lies in materials science. The aromatic rings and the flexible ether linkage could be exploited in the design of novel ligands for metal complexes or as monomers for polymerization, leading to materials with specific optical or electronic properties.

Furthermore, the compound can be utilized in the development of new synthetic methodologies. Its unique structure could be used to explore selective transformations of the aldehyde in the presence of the ether and benzyl groups, or to investigate the influence of the substituted side chain on the reactivity of the aromatic ring.

Below is a table summarizing the key properties of the functional groups present in this compound.

| Functional Group | Key Properties and Reactivity |

| Aldehyde | Electrophilic carbon, undergoes nucleophilic addition, oxidation to carboxylic acid, reduction to alcohol, participation in various C-C bond-forming reactions. wikipedia.org |

| Benzyl Ether | Stable protecting group for alcohols, cleaved by hydrogenolysis. wikipedia.orgorganic-chemistry.org |

| Alkoxy Group | Electron-donating group, influences aromatic substitution, provides flexibility. |

| Aromatic Ring | Undergoes electrophilic aromatic substitution, can be functionalized further. britannica.com |

A table of related compounds and their properties is provided below for reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Benzaldehyde | C₇H₆O | 106.12 | 179 |

| 2-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | - |

| 3-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 243 |

| 3-Ethoxy-2-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylmethoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-12-15-7-4-8-16(11-15)19-10-9-18-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDUSPQIIVEBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Benzyloxy Ethoxy Benzaldehyde

Established Reaction Pathways and Process Optimization

The construction of 3-(2-(Benzyloxy)ethoxy)benzaldehyde primarily relies on the formation of an ether linkage, followed by the introduction or modification of the aldehyde functional group. The Williamson ether synthesis stands out as a classical and widely employed method.

Alternative Strategies for Alkoxybenzaldehyde Construction

Beyond the direct Williamson ether synthesis on 3-hydroxybenzaldehyde (B18108), other strategies exist for constructing the alkoxybenzaldehyde framework. One such method involves the benzylation of a pre-formed ethoxy-substituted benzaldehyde (B42025). For instance, starting with 3-(2-hydroxyethoxy)benzaldehyde, a subsequent Williamson ether synthesis with benzyl (B1604629) bromide would yield the desired product.

Another approach could involve the oxidation of the corresponding alcohol, 3-(2-(benzyloxy)ethoxy)benzyl alcohol. This alcohol can be synthesized via the Williamson ether synthesis between 3-hydroxybenzyl alcohol and benzyl 2-bromoethyl ether, followed by a selective oxidation of the benzylic alcohol to the aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

Furthermore, formylation of the corresponding ether, 1-(2-(benzyloxy)ethoxy)-3-methoxybenzene, could be a viable route, although this may present challenges with regioselectivity.

Mechanistic Elucidations in Synthesis

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving efficiency.

Catalytic Roles and Specific Reagent Interactions (e.g., Potassium Carbonate Mediated Reactions in DMF)

In the Williamson ether synthesis of this compound, potassium carbonate (K2CO3) plays a pivotal role as a base. chegg.comvedantu.com Its primary function is to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form the more nucleophilic phenoxide anion. jk-sci.comvedantu.com Being a solid, the reaction is heterogeneous, and its efficiency can be influenced by its surface area and the presence of any adsorbed water.

The choice of dimethylformamide (DMF) as a solvent is significant. researchgate.netnih.gov As a polar aprotic solvent, DMF effectively solvates the potassium cation, thereby "freeing" the phenoxide anion and enhancing its nucleophilicity. jk-sci.com This leads to a faster SN2 reaction rate compared to protic solvents, which can solvate and deactivate the nucleophile through hydrogen bonding. rsc.orgrsc.org The combination of potassium carbonate and DMF provides a moderately basic and non-nucleophilic environment, which is ideal for promoting the desired O-alkylation over potential side reactions. jk-sci.comresearchgate.net

Kinetic and Thermodynamic Analyses of Reaction Intermediates

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The rate of the reaction is dependent on the concentrations of both the phenoxide and the alkyl halide. Kinetic studies can provide valuable insights into the reaction's progress and the influence of various parameters. rsc.orgrsc.orgresearchgate.net By monitoring the disappearance of reactants and the appearance of the product over time, a rate law can be determined.

Scale-Up Considerations and Green Chemistry Principles in Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors, with a strong emphasis on safety, efficiency, and environmental impact.

For large-scale production, process safety is paramount. The use of flammable solvents like DMF necessitates appropriate engineering controls to mitigate risks. The exothermic nature of the Williamson ether synthesis requires effective heat management to prevent runaway reactions.

From a green chemistry perspective, several principles can be applied to make the synthesis more sustainable. rsc.orgyale.edu This includes:

Atom Economy: The Williamson ether synthesis generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: While DMF is effective, its toxicity is a concern. Research into greener alternative solvents is an active area. rsc.org Aqueous micellar media have been explored as a green alternative for Williamson ether synthesis. researchgate.net

Energy Efficiency: Optimizing reaction conditions to run at lower temperatures and for shorter durations can significantly reduce energy consumption.

Catalysis: The use of phase-transfer catalysts can sometimes enhance the reaction rate and allow for the use of milder conditions or less hazardous solvent systems.

Waste Reduction: Minimizing the formation of byproducts through careful process control and developing efficient purification methods are crucial for waste reduction.

The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, consistency, and scalability compared to traditional batch processing.

Temperature and Pressure Profiling for Yield and Purity Enhancement

Temperature and pressure are crucial variables that must be carefully controlled to maximize the yield and purity of this compound. These parameters directly affect reaction kinetics and the prevalence of side reactions. numberanalytics.com

Pressure is another tool for enhancing reaction rates. Increasing the pressure can accelerate the reaction by increasing the concentration of the reactants. numberanalytics.com While not always necessary for laboratory-scale synthesis, pressure can be beneficial in industrial settings to improve throughput.

Modern techniques such as microwave-assisted synthesis have been shown to significantly improve reaction conditions. By using microwave irradiation, reaction temperatures can be rapidly increased to levels like 130 °C, drastically cutting reaction times from hours to minutes and improving yields. wikipedia.org

Table 2: Temperature Effects on Ether Synthesis

| Temperature Range (°C) | Effect on Reaction Rate | Impact on Yield & Purity | Primary Side Reactions |

|---|---|---|---|

| Room Temperature | Very Slow | Low yield due to slow conversion. | Minimal |

| 50 - 100 °C | Moderate to Fast | Optimal balance for many lab syntheses, yields of 50-95%. wikipedia.orgbyjus.com | Base-catalyzed elimination. wikipedia.org |

| > 100 °C | Very Fast | Risk of decreased selectivity and lower purity. | Increased elimination products. numberanalytics.com |

| > 200 °C | Extremely Fast | Used in specific industrial protocols, can be highly selective with right reactants. wikipedia.orgvaia.com | Thermal decomposition, elimination. |

Development of Sustainable Synthetic Protocols

The development of sustainable or "green" synthetic methods is a major focus in modern chemistry. For the synthesis of benzaldehyde derivatives, this involves using environmentally benign solvents, reducing waste, and improving energy efficiency. mdpi.com

One key strategy is the replacement of volatile organic solvents with water. mdpi.comgoogle.com To overcome the solubility challenges of organic reactants in water, phase-transfer catalysts are often employed. manchester.ac.uk For instance, β-cyclodextrin has been successfully used as a phase-transfer catalyst in the synthesis of natural benzaldehyde, improving reaction yields under mild conditions. acs.org

Process intensification techniques like reactive distillation offer another path to sustainability. This innovative approach combines the chemical reaction and product separation into a single unit, which can lead to dramatic reductions in capital and operating expenses, energy consumption, and CO2 emissions compared to traditional batch processes. manchester.ac.ukresearchgate.net Studies have shown that reactive distillation can shorten reaction times from 18 hours to less than 3 hours while using significantly less reactant. manchester.ac.uk

Other green approaches focus on the raw materials. One novel method for producing benzaldehyde derivatives involves using carbon dioxide (CO2) as a C1 building block, reacting it with an iodobenzene (B50100) compound in the presence of a palladium catalyst. This method is noted for its mild conditions and high efficiency, with substrate conversion rates reaching 100% and yields over 90%. google.com Another sustainable route involves the in situ generation of hydrogen peroxide (H2O2) to act as a benign oxidant for the conversion of benzyl alcohol to benzaldehyde, avoiding the need for stoichiometric oxidants. rsc.org

Table 3: Comparison of Sustainable Synthesis Protocols for Benzaldehyde Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Aqueous Phase Synthesis | Uses water as the solvent, often with a phase-transfer catalyst. acs.org | Eliminates hazardous organic solvents, environmentally friendly. |

| Reactive Distillation | Combines reaction and separation in one continuous process. manchester.ac.uk | Reduced energy use, shorter reaction times, lower emissions. manchester.ac.uk |

| CO2 as a C1 Source | Utilizes CO2 as a raw material with a palladium catalyst. google.com | Uses a renewable feedstock, mild conditions, high efficiency. google.com |

| In-situ Oxidant Generation | Produces H2O2 within the reaction for selective oxidation. rsc.org | Avoids harsh stoichiometric oxidants, increases safety and sustainability. rsc.org |

Strategic Role of 3 2 Benzyloxy Ethoxy Benzaldehyde As a Key Synthetic Intermediate

Derivatization Strategies of the Aldehyde Moiety

The aldehyde functional group is a cornerstone of the reactivity of 3-(2-(Benzyloxy)ethoxy)benzaldehyde, serving as a versatile handle for carbon-carbon bond formation, oxidation-reduction reactions, and the introduction of nitrogen-containing moieties.

Carbonyl Condensation and Nucleophilic Addition Reactions

The aldehyde group readily participates in carbonyl condensation reactions, which are fundamental for constructing larger carbon skeletons. magritek.com A prime example is the Aldol (B89426) condensation. Since this compound lacks alpha-protons, it cannot form an enolate itself but can act as an electrophilic partner in directed or crossed-aldol reactions with other carbonyl compounds that do possess alpha-protons, such as ketones. vanderbilt.educsusm.edu

For instance, in a base-catalyzed reaction with a ketone like acetophenone (B1666503), the ketone is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. youtube.com This initially forms a β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated ketone, a chalcone-like structure. scribd.com These reactions are pivotal for synthesizing compounds with extended conjugation.

| Reaction Type | Reactant | Conditions | Product Type |

| Crossed-Aldol Condensation | Acetophenone | Base (e.g., NaOH, KOH) in Ethanol | α,β-Unsaturated Ketone |

| Crossed-Aldol Condensation | Acetone | Base (e.g., NaOH, KOH) in Ethanol | α,β-Unsaturated Ketone |

| Wittig Reaction | Phosphonium (B103445) Ylide | Aprotic solvent (e.g., THF) | Alkene |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Anhydrous Ether, followed by aqueous workup | Secondary Alcohol |

Nucleophilic addition reactions further expand the synthetic utility. Organometallic reagents, such as Grignard reagents (R-MgX), add to the carbonyl carbon to produce secondary alcohols after an aqueous workup, providing a reliable method for introducing new alkyl or aryl substituents.

Selective Reduction and Oxidation Pathways

The oxidation state of the aldehyde can be precisely adjusted through selective reduction or oxidation, leading to the formation of alcohols or carboxylic acids, respectively.

Selective Reduction: The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-(2-(benzyloxy)ethoxy)benzyl alcohol. This transformation is commonly achieved using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.govtsijournals.com This reaction is highly chemoselective, leaving the aromatic ring and ether linkages intact. researchgate.net More powerful reducing agents like lithium aluminum hydride (LAH) can also be used. nih.gov

Selective Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3-(2-(benzyloxy)ethoxy)benzoic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) can effect this transformation. The choice of oxidant allows for compatibility with other functional groups in the molecule. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters and amides.

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 3-(2-(Benzyloxy)ethoxy)benzyl alcohol |

| Reduction | Lithium Aluminum Hydride (LAH) | 3-(2-(Benzyloxy)ethoxy)benzyl alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | 3-(2-(Benzyloxy)ethoxy)benzoic acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 3-(2-(Benzyloxy)ethoxy)benzoic acid |

Formation of Imines, Oximes, and Hydrazones

The reaction of the aldehyde with nitrogen-based nucleophiles provides access to a variety of C=N bonded derivatives, which are important in their own right or as intermediates for further synthesis.

Imines (Schiff Bases): Condensation with primary amines (R-NH₂) under slightly acidic conditions or with a dehydrating agent results in the formation of imines. masterorganicchemistry.com These imines can be further reduced via reductive amination to form secondary amines. masterorganicchemistry.com

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, 3-(2-(benzyloxy)benzaldehyde oxime. wikipedia.orgyoutube.comnih.gov This reaction is typically straightforward and produces a stable crystalline product. chemsrc.comscbt.com

Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), affords hydrazones. acgpubs.org These derivatives are often highly colored and crystalline, historically used for the characterization of aldehydes. rsc.org

These reactions proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration to form the stable carbon-nitrogen double bond. youtube.com

Transformations Involving the Ether Linkages

The two ether groups in this compound offer opportunities for differential modification, significantly enhancing its synthetic value. The benzyl (B1604629) ether serves as a common protecting group, while the ethoxy side chain can be altered after deprotection.

Regioselective Cleavage of the Benzyl Ether

The benzyl ether can be selectively cleaved while leaving the more robust aryl ethyl ether intact. This regioselectivity is a key strategic advantage. The most common and efficient method for debenzylation is catalytic hydrogenolysis. youtube.com

In this procedure, the compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This reaction cleaves the benzyl C-O bond to yield the free phenol (B47542), 3-(2-hydroxyethoxy)benzaldehyde, and toluene (B28343) as a byproduct. youtube.com This method is favored for its mild conditions and high yields.

Alternative methods for benzyl ether cleavage include the use of strong Lewis acids like boron trichloride (B1173362) (BCl₃) or visible-light-mediated oxidative debenzylation, which can be advantageous when other reducible functional groups are present in the molecule. organic-chemistry.orgresearchgate.netorganic-chemistry.orgmpg.de

| Reagent/Method | Conditions | Product | Byproduct |

| H₂/Pd-C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | 3-(2-Hydroxyethoxy)benzaldehyde | Toluene |

| BCl₃·SMe₂ | Dichloromethane | 3-(2-Hydroxyethoxy)benzaldehyde | Benzyl chloride |

| DDQ (oxidative) | Visible light irradiation | 3-(2-Hydroxyethoxy)benzaldehyde | Benzaldehyde (B42025) |

Functionalization and Modification of the Ethoxy Side Chain

Following the regioselective cleavage of the benzyl ether, the resulting primary alcohol on the ethoxy side chain (in the intermediate 3-(2-hydroxyethoxy)benzaldehyde) becomes available for a wide array of functionalization reactions. This two-step strategy allows for the introduction of diverse functionalities at this position.

The newly exposed hydroxyl group can be:

Esterified: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will form esters.

Etherified: Alkylation with alkyl halides under Williamson ether synthesis conditions can introduce different alkyl or aryl groups, extending the side chain.

Oxidized: Oxidation of the primary alcohol can yield the corresponding aldehyde or, with stronger oxidizing agents, a carboxylic acid, resulting in the formation of [3-(formyl)phenoxy]acetic acid.

This ability to unmask and subsequently modify the side-chain hydroxyl group demonstrates the role of this compound as a latent difunctional building block, enabling the synthesis of a broad family of substituted benzaldehyde derivatives. The initial synthesis of the parent compound itself often involves the etherification of a precursor like isovanillin (B20041) with a suitable haloethane derivative. google.com This modularity allows for the preparation of analogues with varied side chains from the outset. orgsyn.orgnih.govscbt.com

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions are chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains significant portions of all the initial components. These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity. Key examples of MCRs that frequently employ aldehydes as a crucial building block include the Passerini and Ugi reactions.

Theoretically, the aldehyde functional group of This compound makes it a prime candidate for participation in such transformations. The presence of the benzyloxyethoxy substituent at the meta-position could influence the electronic properties and steric hindrance of the aldehyde, potentially impacting reaction rates and stereochemical outcomes in MCRs.

However, despite extensive searches of chemical databases and scholarly articles, no specific instances of This compound being utilized in Passerini, Ugi, or other multi-component reactions have been reported. The synthesis of this compound is documented, proceeding from 3-hydroxybenzaldehyde (B18108) and benzyl 2-bromoethyl ether, which confirms its accessibility for synthetic exploration.

The absence of research in this specific area suggests a promising and unexplored field of investigation. Future research could focus on the following:

Feasibility Studies: Investigating the reactivity of This compound in classical MCRs like the Passerini and Ugi reactions to determine yields and reaction kinetics.

Library Synthesis: Utilizing this aldehyde in combinatorial chemistry workflows to generate libraries of novel, complex molecules for biological screening. The benzyloxyethoxy moiety could impart unique solubility or metabolic properties to the resulting products.

Catalyst and Condition Optimization: Exploring various catalysts and reaction conditions to optimize the incorporation of this aldehyde into MCRs, potentially leading to the discovery of novel reaction pathways or improved stereoselectivity.

The following table outlines a hypothetical research matrix for exploring the role of This compound in MCRs, based on established reaction types.

| Multi-Component Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Hypothetical Product Class |

| Passerini Reaction | This compound | Isocyanide | Carboxylic Acid | α-Acyloxy carboxamides |

| Ugi Reaction | This compound | Isocyanide | Carboxylic Acid | Amine |

Applications of 3 2 Benzyloxy Ethoxy Benzaldehyde and Its Derivatives in Complex Molecule Synthesis

Role as a Synthetic Synthon for Biologically Relevant Scaffolds

The structural features of 3-(2-(Benzyloxy)ethoxy)benzaldehyde make it a valuable synthon—a molecular fragment used in chemical synthesis—for constructing frameworks of biological importance. The aldehyde functional group serves as a key handle for a variety of chemical transformations, enabling the construction of diverse molecular skeletons.

Contribution to the Synthesis of Muscarinic Antagonist Frameworks

Muscarinic antagonists are a class of drugs that block the activity of muscarinic acetylcholine (B1216132) receptors, which are implicated in a range of physiological processes. The development of selective muscarinic antagonists is crucial for treating various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). While direct studies employing this compound in the synthesis of muscarinic antagonists are not extensively documented, the structural motifs present in this compound are highly relevant. For instance, patent literature describes the use of a similarly substituted benzaldehyde (B42025), 3-chloro-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde, in the preparation of compounds with muscarinic receptor antagonist activity. google.com This suggests that this compound could serve as a valuable precursor for novel muscarinic antagonists. The synthesis would likely involve the reaction of the aldehyde group to build up the core structure of the antagonist, with the benzyloxyethoxy side chain influencing the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of novel 1,4-dioxane (B91453) analogues of muscarinic acetylcholine receptor (mAChR) antagonists has been reported, starting from various substituted benzaldehydes. nih.gov The general synthetic strategies employed in these studies could be adapted for this compound to generate new antagonist candidates.

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry and are core components of many approved drugs. The aldehyde functionality of this compound makes it an ideal starting point for the synthesis of a wide array of nitrogenous heterocycles, such as quinolines, pyridines, and indoles.

For example, the synthesis of various heterocyclic chalcones has been achieved through the Claisen-Schmidt condensation of substituted benzaldehydes with appropriate ketones. These chalcones can then be cyclized to form a variety of heterocyclic systems. The presence of the benzyloxy group in the starting aldehyde can influence the electronic properties and reactivity of the molecule, as well as the biological activity of the final heterocyclic product.

Strategic Intermediate for Umeclidinium (B1249183) Bromide Analogs

Umeclidinium bromide is a long-acting muscarinic antagonist used in the treatment of COPD. Its synthesis involves the coupling of two key fragments. While the precise synthesis of umeclidinium bromide does not directly utilize this compound, the development of analogs to explore structure-activity relationships is a common practice in drug discovery.

The benzyloxyethoxy moiety of this compound is of particular interest as it could be incorporated into analogs of umeclidinium to modulate properties such as solubility, metabolic stability, and receptor binding affinity. The synthesis of such analogs would likely involve the conversion of the aldehyde group into a suitable functional group for coupling with the other key fragment of the umeclidinium scaffold.

Building Block for Advanced Materials Research

Beyond its applications in medicinal chemistry, this compound is also a promising building block for the creation of advanced materials with tailored properties. The aromatic nature of the compound, combined with its flexible side chain, allows for its incorporation into a variety of material architectures.

Integration into Liquid Crystalline Architectures, including Copper Phthalocyanine (B1677752) Derivatives

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in displays and other electro-optical devices. The rod-like molecular shape is a key requirement for liquid crystalline behavior. Benzaldehyde derivatives are commonly used as precursors for liquid crystals, often through the formation of Schiff bases.

The synthesis of new liquid-crystalline compounds based on a terminal benzyloxy group has been described, where 4-(benzyloxy)benzaldehyde (B125253) was reacted with various anilines to form Schiff bases that exhibit liquid crystalline properties. nih.gov Similarly, this compound could be used to synthesize novel liquid crystals. The flexible benzyloxyethoxy chain would be expected to influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of mesophase formed.

While there is no direct report of using this compound to create copper phthalocyanine derivatives, the general approach to synthesizing functionalized phthalocyanines often involves the reaction of substituted phthalonitriles. It is conceivable that this compound could be converted into a corresponding phthalonitrile (B49051) derivative, which could then be used to synthesize novel copper phthalocyanines with potentially interesting liquid crystalline or self-assembly properties.

Design of Polymeric and Supramolecular Assemblies

The aldehyde group of this compound provides a convenient handle for its incorporation into polymeric structures. For example, it can be reacted with polymers containing amine groups to form Schiff base linkages, effectively grafting the molecule onto a polymer backbone. This approach has been used to create antimicrobial polymers by immobilizing benzaldehyde derivatives onto amine-terminated polyacrylonitrile.

Furthermore, the structural features of this compound make it a candidate for the design of supramolecular assemblies. These are complex chemical systems held together by non-covalent bonds. The aromatic ring can participate in π-π stacking interactions, while the ether oxygens can engage in hydrogen bonding or coordination with metal ions. These interactions can drive the self-assembly of the molecules into well-defined, higher-order structures.

Utility in Natural Product Total Synthesis

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in publicly available scientific literature, the structural motifs it possesses—a substituted benzaldehyde—are fundamental building blocks in the synthesis of a vast array of bioactive molecules. The presence of the benzyloxyethoxy group offers a strategic advantage, serving as a protected or masked phenol (B47542) functionality that can be revealed at a later synthetic stage. This allows for a range of chemical transformations on the aldehyde group without interference from a reactive phenol.

Strategies for Incorporating the this compound Moiety

The incorporation of the this compound scaffold into more complex molecular architectures would likely proceed through well-established synthetic methodologies that exploit the reactivity of the aldehyde functional group.

One of the most common strategies for forming carbon-carbon bonds from an aldehyde is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction. These reactions would allow for the conversion of the aldehyde into an alkene, providing a versatile intermediate for further functionalization. For instance, reaction with a suitable phosphonium (B103445) ylide could introduce a vinyl group, which could then participate in cycloaddition reactions or be further elaborated.

Another key strategy is the aldol (B89426) condensation or the related Claisen-Schmidt condensation . rjptonline.orgmdpi.comnih.gov These reactions involve the base- or acid-catalyzed reaction of the aldehyde with a ketone or another enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl system. This approach is particularly prevalent in the synthesis of chalcones and flavonoids, which form the core of many bioactive natural products. rjptonline.orgmdpi.comnih.govcore.ac.uk

Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The resulting benzyl (B1604629) alcohol derivative, (3-(2-(benzyloxy)ethoxy)phenyl)methanol, could then undergo a variety of transformations, such as etherification or esterification, to build more complex structures.

The benzyloxyethoxy group itself is a key strategic element. The benzyl group is a common protecting group for alcohols and phenols and can be selectively removed under various conditions, most commonly by hydrogenolysis. The ethoxy linker provides additional stability and modifies the polarity of the molecule. The selective deprotection of the benzyl group would unmask a phenol, which could then be used for further synthetic manipulations, such as ether or ester formation, or to enable reactions that are dependent on the presence of a free hydroxyl group. For instance, the regioselective protection of one hydroxyl group in a catechol system, such as 3,4-dihydroxybenzaldehyde, is a common challenge in synthesis, and a pre-functionalized building block like this compound could, in principle, simplify such synthetic routes. mdpi.com

Synthetic Routes to Structurally Related Bioactive Molecules

Given the prevalence of the substituted benzaldehyde motif in natural products, this compound represents a valuable starting material for the synthesis of various bioactive molecules. A prominent class of such molecules are the chalcones , which are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rjptonline.orgmdpi.comnih.govresearchgate.net

The general synthesis of chalcones involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. mdpi.comnih.gov In a hypothetical synthesis utilizing our compound of interest, this compound would be reacted with an appropriately substituted acetophenone to yield a chalcone (B49325) with the benzyloxyethoxy moiety.

For example, a plausible synthetic route to a bioactive chalcone derivative could be:

Condensation: this compound is treated with a substituted acetophenone (e.g., 4-hydroxyacetophenone) in the presence of a base like KOH in an alcoholic solvent. This would yield a chalcone derivative.

Deprotection: The benzyl protecting group on the resulting chalcone can be removed via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to expose the free phenol.

Cyclization (for Flavonoids): If the acetophenone used in the initial condensation has a hydroxyl group at the ortho position, the resulting chalcone can undergo an intramolecular cyclization under acidic or basic conditions to form a flavanone, which can be further oxidized to a flavone. mdpi.comcore.ac.uk

This strategy allows for the synthesis of a library of bioactive compounds by varying the acetophenone coupling partner. The resulting polyhydroxylated chalcones and flavonoids are known to possess significant biological activities. While no specific natural product has been synthesized from this compound according to available literature, its potential as a precursor in the synthesis of structurally related bioactive molecules is evident from the established reactivity of substituted benzaldehydes.

Theoretical Investigations and Computational Studies of 3 2 Benzyloxy Ethoxy Benzaldehyde

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to explore the intricacies of molecular systems. For 3-(2-(Benzyloxy)ethoxy)benzaldehyde, these methods can elucidate its conformational landscape, electronic structure, and predict its spectroscopic and reactive nature, complementing and guiding experimental work.

Conformational Analysis and Potential Energy Surface Mapping

The presence of multiple rotatable bonds in this compound, specifically within the benzyloxyethoxy side chain, gives rise to a complex conformational space. Conformational analysis aims to identify the stable low-energy structures, or conformers, and to map the potential energy surface (PES) that governs their interconversion.

For analogous flexible molecules, it has been shown that the relative orientation of the aromatic rings and the conformation of the alkyl ether chain significantly influence the molecule's stability. mdpi.com The interplay of steric hindrance and weak intramolecular interactions, such as C-H···O and C-H···π interactions, dictates the preferred geometries. rsc.org A potential energy scan would likely reveal several low-energy conformers where the bulky benzyloxy group is positioned away from the benzaldehyde (B42025) ring to minimize steric clash.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°O-C-C-O) | Dihedral Angle 3 (°C-C-O-C) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 180 (anti) | 180 (anti) | 0.00 |

| B | 180 (anti) | 60 (gauche) | 180 (anti) | 0.85 |

| C | 60 (gauche) | 180 (anti) | 180 (anti) | 1.20 |

| D | 60 (gauche) | 60 (gauche) | 60 (gauche) | 2.50 |

Note: This table is illustrative and based on typical energy differences found in similar flexible ether-containing molecules. Actual values would require specific quantum chemical calculations.

Electronic Structure and Reactivity Descriptors from Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of this compound. mdpi.comresearchgate.net These calculations can determine various electronic properties and reactivity descriptors that shed light on the molecule's chemical behavior.

The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can identify electron-rich and electron-poor regions of the molecule. mdpi.com For this compound, the oxygen atoms of the ether linkages and the carbonyl group are expected to be electron-rich (nucleophilic sites), while the carbonyl carbon and the aromatic protons would be relatively electron-poor (electrophilic sites).

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com In substituted benzaldehydes, the nature and position of the substituent can significantly modulate these orbital energies. nih.gov For the title compound, the benzyloxyethoxy group, being electron-donating, would be expected to raise the HOMO energy compared to unsubstituted benzaldehyde.

Table 2: Calculated Electronic Properties for Benzaldehyde and a Hypothetical Substituted Derivative

| Property | Benzaldehyde | 3-alkoxy-benzaldehyde (Hypothetical) |

| HOMO Energy (eV) | -6.89 | -6.50 |

| LUMO Energy (eV) | -1.98 | -1.85 |

| HOMO-LUMO Gap (eV) | 4.91 | 4.65 |

| Dipole Moment (Debye) | 3.12 | 3.50 |

Note: This table presents typical values from DFT calculations on benzaldehyde and illustrates expected trends for an alkoxy-substituted derivative. The values for this compound would require specific computation.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for structural elucidation. nih.govsemanticscholar.org

For this compound, the predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. semanticscholar.org Protons and carbons adjacent to the ether oxygen atoms are expected to show downfield shifts due to the oxygen's electron-withdrawing effect. fiveable.melibretexts.org Specifically, the protons of the -OCH₂- groups would appear in the 3.5-4.5 ppm range in the ¹H NMR spectrum. The aldehyde proton would be the most downfield, typically above 9.5 ppm.

The IR spectrum can also be simulated. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1700 cm⁻¹. The C-O stretching vibrations of the ether linkages would appear in the 1000-1300 cm⁻¹ region. libretexts.org The aromatic C-H and C=C stretching vibrations would also be present.

The study of intermolecular interactions is crucial for understanding the solid-state packing and properties of the compound. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. rsc.org For molecules with similar functionalities, C-H···O and C-H···π hydrogen bonds are often dominant in the crystal packing. rsc.org

Table 3: Predicted Characteristic IR and ¹H NMR Peaks for this compound

| Spectroscopic Feature | Predicted Range | Notes |

| IR Stretching (cm⁻¹) | ||

| C=O (aldehyde) | 1690 - 1715 | Strong intensity |

| C-O (aryl ether) | 1230 - 1270 | Strong intensity |

| C-O (alkyl ether) | 1050 - 1150 | Strong intensity |

| C-H (aromatic) | 3000 - 3100 | Medium to weak intensity |

| C-H (aldehyde) | 2720 - 2820 | Two weak bands |

| ¹H NMR Chemical Shift (ppm) | ||

| CHO (aldehyde) | 9.8 - 10.1 | Singlet |

| Ar-H (benzaldehyde ring) | 7.0 - 7.8 | Multiplets |

| Ar-H (benzyl ring) | 7.2 - 7.5 | Multiplets |

| O-CH₂ (benzyl) | ~5.1 | Singlet |

| O-CH₂-CH₂-O | 3.8 - 4.2 | Triplets |

Note: These are typical ranges based on spectroscopic data of analogous compounds and may vary slightly for the specific molecule.

Transition State Analysis and Reaction Mechanism Predictions

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). researchgate.net For this compound, the reactivity is primarily centered around the aldehyde group.

Reactions such as nucleophilic addition to the carbonyl group are fundamental. pearson.com DFT calculations can model the reaction pathway of, for instance, the addition of a nucleophile to the carbonyl carbon. By calculating the energies of the reactants, transition state, and products, the activation energy and reaction thermodynamics can be determined. nih.gov

Furthermore, reactions involving the benzylic protons or the aromatic rings, such as radical abstraction or electrophilic substitution, can also be investigated. acs.org For example, a theoretical study of the H-atom abstraction from the aldehyde group by various radicals can provide rate coefficients and insight into its oxidative stability. acs.org In the absence of specific studies on the title compound, data from studies on benzaldehyde and its derivatives can provide a framework for predicting its reactivity. nih.gov

Table 4: Hypothetical Activation Energies for a Nucleophilic Addition to the Aldehyde Group

| Reactant System | Transition State Geometry | Activation Energy (kcal/mol) |

| Benzaldehyde + CN⁻ | [NC···C(H)(O⁻)···Ph]‡ | ~5-7 |

| 3-alkoxy-benzaldehyde + CN⁻ | [NC···C(H)(O⁻)···Ar-OR]‡ | ~6-8 |

Note: This table provides illustrative activation energy ranges for the cyanation of benzaldehyde. The presence of an electron-donating alkoxy group might slightly increase the activation barrier for nucleophilic attack compared to unsubstituted benzaldehyde.

Emerging Research Frontiers and Future Perspectives for 3 2 Benzyloxy Ethoxy Benzaldehyde

Development of Novel Catalytic Approaches for Synthesis and Transformation

The synthesis and functionalization of aromatic aldehydes are central to organic chemistry. While classic methods like the Williamson ether synthesis provide a basis for constructing the ether linkages in 3-(2-(benzyloxy)ethoxy)benzaldehyde, modern catalysis offers more efficient, selective, and sustainable alternatives. researchgate.netorganic-chemistry.org

Future research could focus on one-pot catalytic reductive etherification, a method that couples aldehydes or ketones with alcohols. nih.gov For a molecule like this compound, this could streamline its synthesis from simpler precursors. Catalytic systems, often based on metals like ruthenium, can achieve high chemoselectivity in aqueous solutions, aligning with the principles of green chemistry. nih.gov

Furthermore, once synthesized, the transformation of the benzaldehyde (B42025) group and the functionalization of its aromatic ring are key areas for novel catalysis. Transient directing group strategies have enabled diverse C(sp²)–H functionalization at the ortho position of benzaldehydes, allowing for arylation, halogenation, and amidation without the need for pre-installing a directing group. acs.org Applying such palladium- or iridium-catalyzed methods could generate a library of novel derivatives from the parent compound.

Table 1: Potential Catalytic Transformations Applicable to Benzaldehyde Derivatives

| Catalytic Method | Catalyst Example | Transformation | Potential Application for this compound |

|---|---|---|---|

| Reductive Etherification | Cationic Ru-H Complex | Aldehyde + Alcohol → Ether | Streamlined synthesis from precursor aldehydes and alcohols. nih.gov |

| C-H Arylation | Pd(II) Catalyst | Ar-CHO + Arene → Ar'(CHO)-Arene | Direct addition of aryl groups to the benzaldehyde ring. acs.org |

| C-H Halogenation | Pd(II) Catalyst | Ar-CHO → Ar(X)-CHO | Selective introduction of halogens to create new building blocks. acs.org |

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has emerged as a powerful technology in the pharmaceutical and fine chemical industries, offering significant advantages over traditional batch processing in terms of safety, efficiency, reproducibility, and scalability. nih.govnih.gov This approach is particularly beneficial for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters.

For the synthesis of this compound or its derivatives, flow chemistry could offer substantial improvements. For instance, multi-step syntheses of complex pharmaceutical ingredients have been successfully translated to continuous flow systems, achieving higher yields and productivity. acs.org The modular nature of flow reactors allows for the integration of synthesis, purification, and analysis steps, dramatically reducing process time. acs.org Given that the synthesis of this molecule involves etherification and aldehyde chemistry, which can have safety and control challenges in large-scale batch production, a flow-based approach would be a logical frontier for development. Researchers have successfully used flow reactors for various aldehyde transformations, demonstrating the feasibility of this technology for the target compound class. acs.org

Exploration of Photoredox and Electrosynthesis Strategies

In recent years, photoredox catalysis and electrosynthesis have revolutionized synthetic chemistry by enabling novel transformations under mild conditions, often using light or electricity to generate highly reactive radical intermediates. sigmaaldrich.comacs.org These methods provide new pathways for bond formation that are often complementary or superior to traditional thermal methods.

Aromatic aldehydes are common substrates in this field. Photoredox catalysis, using visible light and a photocatalyst, has been employed for the direct reductive amination of aldehydes, the allylation of aldehydes with allenes, and thioacetalization, all without harsh reagents. nih.govdlut.edu.cnlookchem.com Similarly, electrosynthesis offers a reagent-free method for oxidation and reduction. The electrosynthesis of aldehydes from organic halides has been demonstrated, and the transformation of aromatic aldehydes into other functional groups, such as nitriles, can be achieved through paired electrosynthesis. google.comresearchgate.net

These strategies represent a significant research frontier for this compound. They could be used to transform the aldehyde group into a variety of other functionalities (amines, alcohols, nitriles) or to forge new carbon-carbon bonds under exceptionally mild conditions, opening access to novel derivatives that would be difficult to synthesize using conventional means.

Table 2: Emerging Synthesis Strategies for Aromatic Aldehydes

| Strategy | Method | Example Transformation of Benzaldehyde | Potential Benefit |

|---|---|---|---|

| Photoredox Catalysis | Visible Light + Photocatalyst | Direct reductive amination to form benzylic amines. nih.gov | Mild, highly selective, avoids external reductants. |

| Dual Co/Cr Catalysis | Radical allylation to form homoallylic alcohols. dlut.edu.cn | Creates C-C bonds with high diastereoselectivity. | |

| Electrosynthesis | Membrane Flow Cell | Reduction of benzaldehyde to form hydrobenzoin (B188758) or benzyl (B1604629) alcohol. nih.gov | High selectivity controlled by cathode potential. |

Unconventional Applications in Materials Science and Interdisciplinary Research

The unique combination of functional groups in this compound makes it an interesting candidate for applications beyond traditional organic synthesis, particularly in materials science and medicinal chemistry.

In materials science, benzaldehyde-functionalized monomers can be used to create advanced polymers. For example, amphiphilic block copolymers containing poly(vinyl benzaldehyde) have been shown to self-assemble into polymer vesicles, or polymersomes. nih.govacs.org The aldehyde groups within the vesicle walls are reactive and can be used for crosslinking or for conjugating other molecules, such as fluorescent dyes, via reductive amination. nih.gov This suggests that this compound could be developed into a functional monomer for creating novel, responsive biomaterials or nanocarriers. Similarly, benzaldehyde-functionalized ionic liquids have been developed for use as soluble supports in organic reactions. researchgate.netresearchgate.net

In interdisciplinary research, benzyloxybenzaldehyde derivatives have shown significant biological activity. Studies have identified various substituted benzyloxybenzaldehydes as potent anticancer agents against cell lines like HL-60, inducing apoptosis and cell cycle arrest. nih.govnih.gov More recently, derivatives with a benzyloxybenzaldehyde scaffold were found to be potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and linked to poor treatment outcomes. mdpi.com These findings highlight a clear and promising research trajectory for this compound as a scaffold for the design and synthesis of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-(Benzyloxy)ethoxy)benzaldehyde?

- Methodological Answer : A common approach involves nucleophilic substitution of 3-hydroxybenzaldehyde with 2-(benzyloxy)ethyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃). The reaction typically proceeds at 80–100°C for 8–12 hours, yielding the product after purification via column chromatography . Alternative routes include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple benzyl-protected glycols to hydroxybenzaldehyde derivatives .

Q. How is this compound characterized in academic research?

- Methodological Answer :

- Spectroscopy : ¹H NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and benzyloxy/ethoxy chain integration. ¹³C NMR identifies the aldehyde carbon (δ ~190 ppm) and ether linkages (δ 70–80 ppm). IR spectroscopy detects C=O stretching (~1700 cm⁻¹) and C-O-C bands (~1100 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction resolves conformational details, such as dihedral angles between aromatic rings (e.g., ~78° in related dialdehydes) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What are the typical applications of this compound in organic synthesis?

- Methodological Answer : The aldehyde group participates in condensation reactions with amines (e.g., polyamines) to form Schiff bases, which cyclize into macrocyclic or macrobicyclic compounds. These are used in supramolecular chemistry for metal coordination studies or drug precursor synthesis . The benzyloxyethoxy group acts as a protective moiety, enabling selective deprotection in multistep syntheses .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxyethoxy substituent influence reactivity?

- Methodological Answer :

- Electronic Effects : The ether oxygen donates electron density via resonance, slightly activating the aldehyde toward nucleophilic addition (e.g., Grignard reactions). DFT calculations can quantify this effect by comparing LUMO energies with unsubstituted benzaldehyde .

- Steric Effects : The bulky benzyl group reduces accessibility to the aldehyde, slowing reactions requiring planar transition states (e.g., Diels-Alder). Kinetic studies using competitive reactions with sterically varied analogs quantify this hindrance .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodological Answer : The flexible ethoxy chain introduces disorder, complicating X-ray analysis. Strategies include:

- Solvent Selection : Slow evaporation from DMF/EtOH mixtures promotes ordered packing.

- Cryocrystallography : Data collection at 100 K reduces thermal motion artifacts.

- Restraints : Applying SHELXL restraints during refinement resolves ambiguous electron density in the ethoxy region .

Q. How is isotopic labeling (e.g., deuterium) used to study metabolic pathways of this compound?

- Methodological Answer : Deuterated analogs (e.g., 3-Benzyloxybenzaldehyde-α-d₁) are synthesized via Pd/C-catalyzed H/D exchange. These enable tracking using LC-MS/MS to identify metabolites in in vitro hepatic microsome assays. For example, deuterium labeling at the aldehyde position distinguishes oxidative degradation products from background noise .

Safety and Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.